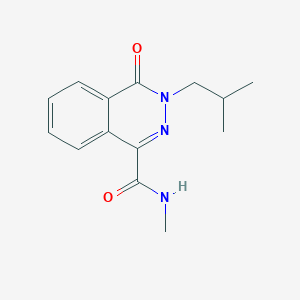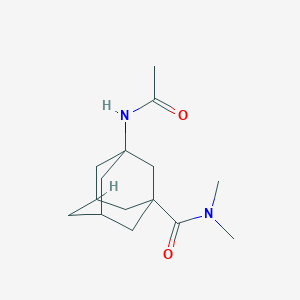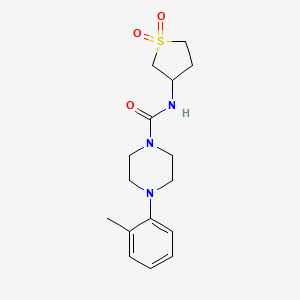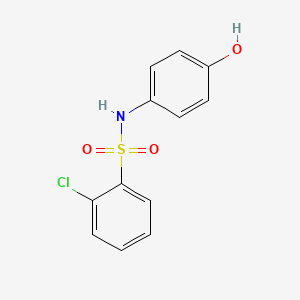
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide, also known as MPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a phthalazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to interact with several proteins and enzymes, including protein kinase C and caspase-3, which are involved in cell signaling and apoptosis. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of ion channels and neurotransmitter receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of various enzymes and proteins involved in cell signaling and metabolism. In addition, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may improve blood flow to various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research. However, one limitation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is its low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide. One area of interest is the development of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in combination with other compounds for synergistic effects. In addition, further studies are needed to elucidate the exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with phthalic anhydride followed by N-methylation and subsequent carboxamide formation. The synthesis of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been described in detail in several research articles, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-17-14(19)11-7-5-4-6-10(11)12(16-17)13(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLHFRCMQEYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)




![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)